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Compound of Interest

Compound Name: 2-Ethynylpyridine

Cat. No.: B158538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethynylpyridine, a key building block in pharmaceutical and materials science. The following

sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

characteristics, offering a foundational dataset for its identification, characterization, and

application in complex molecular synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

2-Ethynylpyridine. The data presented below were obtained in deuterated chloroform (CDCl₃),

a common solvent for NMR analysis.

¹H NMR Spectral Data
The proton NMR spectrum of 2-Ethynylpyridine exhibits characteristic signals corresponding

to the protons on the pyridine ring and the acetylenic proton. The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 8.59 ddd 4.9, 1.8, 0.9

H-4 7.67 td 7.7, 1.8

H-3 7.51 d 7.8

H-5 7.27 ddd 7.6, 4.9, 1.2

Acetylenic H 3.16 s -

Note: The assignments are based on typical pyridine substitution patterns and coupling

constants.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 143.3

C-6 150.1

C-4 136.4

C-5 127.8

C-3 123.0

C≡CH 82.9

C≡CH 78.3

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Ethynylpyridine, recorded as a neat liquid, reveals key vibrational

modes associated with its functional groups. The absorption frequencies are reported in
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reciprocal centimeters (cm⁻¹).

Wavenumber (cm⁻¹) Vibrational Mode

3288 ≡C-H stretch

2110 C≡C stretch

1585, 1568, 1471, 1435 C=C and C=N stretching (pyridine ring)

783, 746 C-H out-of-plane bending (pyridine ring)

Experimental Protocols
The following provides a generalized methodology for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A solution of 2-Ethynylpyridine is prepared by dissolving approximately

10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then

transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C

NMR, proton decoupling is employed to simplify the spectrum. The chemical shifts are

referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of 2-Ethynylpyridine is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is

then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically

collected over a range of 4000-400 cm⁻¹.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like 2-Ethynylpyridine.
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Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethynylpyridine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158538#spectroscopic-data-nmr-ir-of-2-
ethynylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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